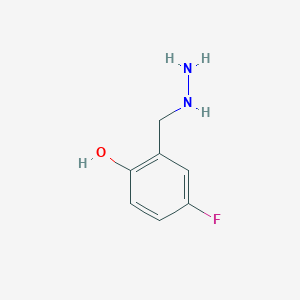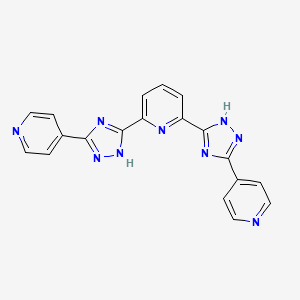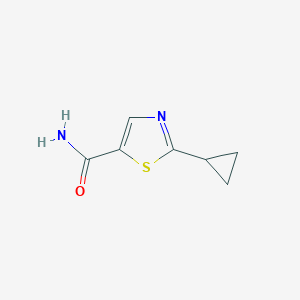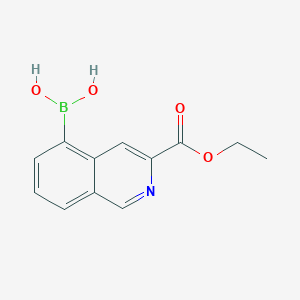
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to an oxygen atom and a hydroxyl group. This particular compound features an isoquinoline ring substituted with an ethoxycarbonyl group at the 3-position and a boronic acid group at the 5-position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline, which is a bicyclic aromatic compound.
Functionalization: The isoquinoline undergoes functionalization to introduce the ethoxycarbonyl group at the 3-position. This can be achieved through esterification reactions.
Borylation: The introduction of the boronic acid group at the 5-position is accomplished through borylation reactions. This often involves the use of boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various biaryl compounds depending on the coupling partner used.
科学的研究の応用
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in biochemical research.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for fine-tuning of the compound’s effects.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an isoquinoline ring.
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid: Similar in structure but with two ethoxycarbonyl groups on a phenyl ring.
Uniqueness
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
特性
分子式 |
C12H12BNO4 |
|---|---|
分子量 |
245.04 g/mol |
IUPAC名 |
(3-ethoxycarbonylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-2-18-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13(16)17/h3-7,16-17H,2H2,1H3 |
InChIキー |
FDTBJNGPHOQJMF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=C(N=CC2=CC=C1)C(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


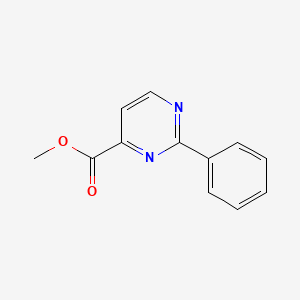
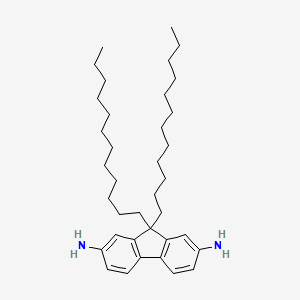
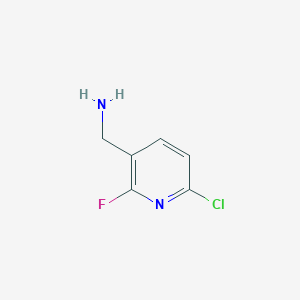
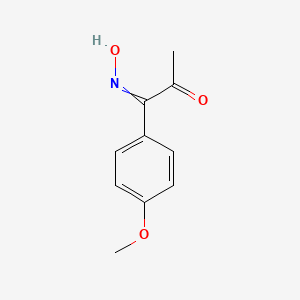
![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)

![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
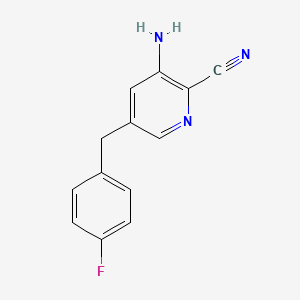
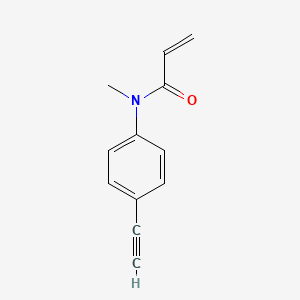
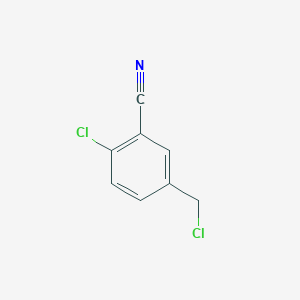
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)
